Spiro[2.5]oct-5-ene-5-carbonitrile
Description
Properties
Molecular Formula |
C9H11N |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
spiro[2.5]oct-6-ene-7-carbonitrile |
InChI |
InChI=1S/C9H11N/c10-7-8-2-1-3-9(6-8)4-5-9/h2H,1,3-6H2 |
InChI Key |
AOMWUGMZNDTHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)CC(=C1)C#N |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
The compound serves as an important building block in organic synthesis, facilitating the creation of more complex molecules. Its unique spirocyclic framework allows for diverse chemical transformations, including:
- Nucleophilic substitutions : The carbonitrile group can participate in nucleophilic attack, leading to the formation of various derivatives.
- Cycloadditions : The compound can engage in cycloaddition reactions, which are essential for constructing multi-ring systems.
Synthetic Routes
Several synthetic methods have been developed for producing spiro[2.5]oct-5-ene-5-carbonitrile:
- From 1,3-Cyclohexanedione : A common method involves reacting 1,3-cyclohexanedione with methanol followed by cyclization with an ethyl Grignard reagent.
- Utilization of Catalysts : Catalytic methods can enhance the efficiency of the synthesis process, improving yields and reducing reaction times.
Medicinal Chemistry
Research indicates that this compound may exhibit significant biological activities, particularly in medicinal chemistry:
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on specific cancer cell lines. |
| Anti-inflammatory | Potential use in treating inflammatory diseases due to structural properties. |
| Enzymatic Interactions | May serve as a probe for studying cytochrome P450 enzymes involved in drug metabolism. |
Cytotoxicity Studies
In vitro studies using the MTT assay demonstrated that this compound derivatives exhibited significant cytotoxicity against breast adenocarcinoma (MCF7) and lung cancer (A549) cell lines, indicating their potential as anticancer agents.
Enzymatic Interaction Studies
Research has highlighted the use of spiro[2.5]oct-5-ene derivatives as probes for studying cytochrome P450 enzymes, showcasing their relevance in pharmacological research .
Comparison with Similar Compounds
5-Norbornene-2-carbonitrile (Bicyclo[2.2.1]hept-5-ene-2-carbonitrile)
Structural Similarities :
- Both compounds feature a bicyclic framework and a nitrile group.
- Norbornene’s bicyclo[2.2.1] system contrasts with the spiro[2.5]octene’s fused rings, leading to differences in ring strain and conformational flexibility.
Physicochemical Properties :
Key Differences :
- The spiro compound’s higher molecular weight and density reflect its additional nitrile groups and rigid spiro architecture.
- The norbornene derivative’s simpler structure may enhance solubility in nonpolar solvents compared to the more polar spiro analog.
Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Derivatives
Example: 4-(Cyclopentylmethylamino)-2-[[2-methoxy-4-(2-oxidanylidenepyrrolidin-1-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Structural Contrasts:
- The pyrrolo-pyrimidine system is a heterocyclic aromatic framework, whereas the spiro compound is non-aromatic and strain-optimized.
- The nitrile group in pyrrolo-pyrimidine derivatives often participates in hydrogen bonding or π-stacking in biological systems, unlike the spiro compound’s nitrile, which may prioritize steric effects.
Functional Implications :
Spiro[2.5]octane-1,1,2,2-tetracarbonitrile
Direct Comparison :
Key Insights :
- The tetracarbonitrile’s higher polarity and molecular weight result in elevated boiling points and reduced volatility compared to mono-nitrile spiro compounds.
- Multi-nitrile spiro systems may exhibit enhanced thermal stability, making them suitable for high-performance polymers or resins .
Preparation Methods
Cyclopropanation via Grignard Reagent-Mediated Cyclization
A widely cited method involves the use of Grignard reagents to induce cyclopropanation. The process begins with 1,3-cyclohexanedione as the starting material, which undergoes methoxylation to form 3-methoxycyclohexene . Subsequent treatment with ethyl magnesium bromide (Grignard reagent) in the presence of isopropyl titanate facilitates a stereoselective cyclopropanation reaction.
The reaction mechanism proceeds through a titanium-mediated [2+1] cycloaddition, where the Grignard reagent transfers an ethyl group to the carbonyl oxygen, generating a titanate intermediate. This intermediate undergoes intramolecular cyclization to form the spirocyclic core. Solvent selection critically influences yield:
Elevated temperatures in THF (40–60°C) improve reaction kinetics but risk side reactions, underscoring the need for precise thermal control.
The introduction of the carbonitrile group is achieved via a tosyl isonitrile coupling reaction. The spirocyclic ketone intermediate is treated with tosyl isonitrile and potassium tert-butoxide in glycol dimethyl ether. This step proceeds through a nucleophilic addition-elimination mechanism, where the enolate attacks the electrophilic carbon of the isonitrile, followed by sulfonate group departure.
Key parameters:
-
Solvent : Glycol dimethyl ether optimizes solubility and reaction homogeneity.
-
Base : Potassium tert-butoxide ensures deprotonation without competing side reactions.
Comparative Analysis of Synthetic Conditions
Solvent Effects on Cyclopropanation
The choice of solvent profoundly impacts reaction efficiency:
| Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 25°C | 3 | 91 |
| Isopropyl ether | 25°C | 3 | 92 |
| THF | 25°C | 3 | 30 |
| THF | 40°C | 3 | 85 |
| THF | 60°C | 3 | 63 |
Data derived from illustrate that non-polar solvents (toluene, isopropyl ether) favor higher yields at ambient temperatures, whereas polar aprotic solvents like THF require elevated temperatures to achieve comparable efficiency.
Catalyst Optimization
Isopropyl titanate serves as a Lewis acid catalyst, coordinating to carbonyl oxygen and enhancing electrophilicity. Alternative catalysts such as titanium(IV) chloride were explored but resulted in lower yields due to excessive Lewis acidity promoting decomposition.
Advanced Methodologies and Innovations
Curtius Rearrangement for Functional Group Interconversion
The Curtius rearrangement offers a route to convert esters to isocyanates, which could be hydrolyzed to amines or further functionalized. While this method remains untested for the target compound, it presents a viable alternative for introducing nitrogen-containing groups.
Challenges and Limitations
Q & A
Q. How can researchers address gaps in mechanistic understanding of this compound’s reactivity?
Q. What interdisciplinary approaches could unlock novel applications for this spiro compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
